Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
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Overview
Description
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is a chemical compound with the molecular formula C5H9BF3KO2 and a molecular weight of 208.03 g/mol . It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethylboronic acid with potassium trifluoroborate under suitable conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., THF, ethanol).
Major Products: The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate exerts its effects involves the transmetalation process in Suzuki–Miyaura coupling reactions. The boron atom in the compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boron reagent and stabilize the reaction intermediates .
Comparison with Similar Compounds
- Potassium (2-(benzyloxy)ethyl)trifluoroborate
- Potassium (2-(1,3-dioxolan-2-yl)ethyl)tetramethylborate
Comparison: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is unique due to its stability and ease of handling compared to other boron-containing compounds. Its specific structure allows for efficient participation in Suzuki–Miyaura coupling reactions, making it a preferred choice for forming carbon-carbon bonds in organic synthesis .
Properties
Molecular Formula |
C5H9BF3KO2 |
---|---|
Molecular Weight |
208.03 g/mol |
IUPAC Name |
potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
HUPMIFQWTUXUPL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1OCCO1)(F)(F)F.[K+] |
Origin of Product |
United States |
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